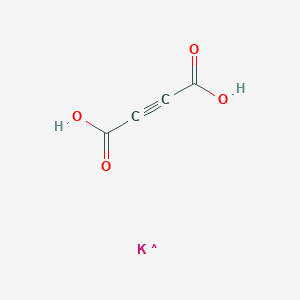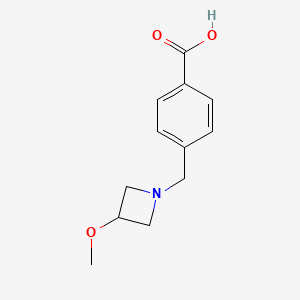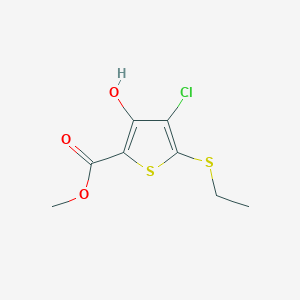
Acetylenedicarboxylic acid potassium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetylenedicarboxylic acid potassium can be synthesized by treating α,β-dibromosuccinic acid with potassium hydroxide in methanol or ethanol. The reaction yields potassium bromide and potassium acetylenedicarboxylate. The salts are separated, and the latter is treated with sulfuric acid to obtain acetylenedicarboxylic acid .
Preparation of Potassium Hydroxide Solution: Dissolve 122 g of potassium hydroxide in 700 cc of 95% methyl alcohol.
Reaction with α,β-Dibromosuccinic Acid: Add 100 g of α,β-dibromosuccinic acid to the potassium hydroxide solution and reflux for one hour and fifteen minutes.
Separation of Salts: Cool the reaction mixture, filter, and wash the mixed salts with methyl alcohol.
Precipitation of Acid Potassium Salt: Dissolve the salt mixture in water and add concentrated sulfuric acid to precipitate the acid potassium salt.
Extraction and Drying: Extract the acid salt with ether and dry the crystals over concentrated sulfuric acid in a vacuum desiccator.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of reacting α,β-dibromosuccinic acid with potassium hydroxide, followed by separation, precipitation, and extraction.
Chemical Reactions Analysis
Types of Reactions
Acetylenedicarboxylic acid potassium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can yield various derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in various substituted derivatives of this compound .
Scientific Research Applications
Acetylenedicarboxylic acid potassium has several scientific research applications:
Chemistry: It is used in the synthesis of dimethyl acetylenedicarboxylate, an important laboratory reagent.
Biology: The compound is used in biochemical research to study enzyme reactions and metabolic pathways.
Medicine: It serves as a pharmaceutical intermediate in the synthesis of various drugs.
Industry: This compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetylenedicarboxylic acid potassium involves its ability to participate in various chemical reactions due to the presence of the acetylenic and carboxylic acid functional groups. These groups allow the compound to undergo oxidation, reduction, and substitution reactions, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Acetylenedicarboxylic acid: The parent compound from which acetylenedicarboxylic acid potassium is derived.
Dimethyl acetylenedicarboxylate: An ester derivative used as a reagent in organic synthesis.
Potassium hydrogenacetylenedicarboxylate: Another salt form of acetylenedicarboxylic acid.
Uniqueness
This compound is unique due to its specific chemical properties, such as its ability to form strong hydrogen bonds and participate in a wide range of chemical reactions. This makes it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C4H2KO4 |
|---|---|
Molecular Weight |
153.15 g/mol |
InChI |
InChI=1S/C4H2O4.K/c5-3(6)1-2-4(7)8;/h(H,5,6)(H,7,8); |
InChI Key |
PJVDYLASYHLNQS-UHFFFAOYSA-N |
Canonical SMILES |
C(#CC(=O)O)C(=O)O.[K] |
Related CAS |
14341-52-7 928-04-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(5-Amino-2-{[5-(trifluoromethyl)pyridin-2-yl]thio}phenyl)acrylic acid](/img/structure/B12063959.png)






![(alphaR,alphaR)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(S,S)-2,2'-bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocene](/img/structure/B12064004.png)


![5-[[4-amino-1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[2-[[2-[2-[(4-carbamimidamido-1-carboxybutyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[2-[[6-amino-2-[[6-amino-2-[2-[[2-[[6-amino-2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B12064037.png)
![7-Azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrobromide](/img/structure/B12064041.png)

